Pyrazolopyridines are a class of heterocyclic compounds formed by the fusion of a pyrazole ring with a pyridine ring. [, , , ] These compounds serve as important pharmacophores in drug design and development due to their diverse pharmacological activities. [, , , ] Pyrazolopyridines have garnered significant attention in various scientific fields, including medicinal chemistry, materials science, and catalysis. [, , , , , ]
JTE-013 was developed in the context of research aimed at understanding sphingosine 1-phosphate signaling. It is classified as a pharmacological agent targeting G protein-coupled receptors, specifically the sphingosine 1-phosphate receptors, which are involved in numerous physiological and pathological processes, including inflammation, vascular permeability, and cell migration .
The synthesis of JTE-013 involves several chemical reactions that can be performed using various methodologies. One notable method includes the use of acetic acid to facilitate reactions involving sodium iodide and other reagents, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Key steps in the synthesis may include:
JTE-013 has a complex molecular structure characterized by specific functional groups that enable its interaction with the S1PR2 receptor. The exact molecular formula and structural details are critical for understanding its binding affinity and mechanism of action.
The compound's structure can be represented as follows:
The structural framework includes a sulfonamide group that is essential for its biological activity .
JTE-013 engages in several chemical reactions primarily related to its interaction with sphingosine 1-phosphate receptors. The compound's mechanism involves competitive inhibition at the receptor site, which alters downstream signaling pathways.
The primary mechanism of action for JTE-013 is its antagonistic effect on S1PR2. By binding to this receptor, JTE-013 prevents the activation of downstream signaling pathways that are typically stimulated by sphingosine 1-phosphate. This blockade can lead to various biological effects, including reduced inflammation and altered cell migration.
Data from studies indicate that JTE-013 effectively inhibits the activation of transcription factors such as NFκB and STAT3, which are crucial for mediating inflammatory responses . This inhibition has been linked to decreased expression of pro-inflammatory cytokines like CCL3 in various cellular models.
JTE-013 exhibits specific physical properties relevant to its use in scientific research:
Chemical properties include its reactivity with biological membranes due to its amphipathic nature, allowing it to penetrate cellular environments effectively .
JTE-013 has several applications in scientific research:
JTE-013 (chemical name: 1-[1,3-Dimethyl-4-(2-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-4-(3,5-dichloro-4-pyridinyl)-semicarbazide) is a potent antagonist of sphingosine-1-phosphate receptors S1PR2 and S1PR4. It inhibits S1P binding to human S1PR2 with an IC₅₀ of 17.6 nM, demonstrating high selectivity for S1PR2 over other S1P receptor subtypes. At concentrations up to 10 µM, JTE-013 shows negligible activity against S1PR1 (4.2% inhibition) and S1PR3, confirming its specificity for S1PR2/4 [4]. The compound’s antagonism disrupts S1P-mediated signaling cascades, including Gi-, Gq-, and G12/13-dependent pathways, which regulate cell migration, angiogenesis, and cytoskeletal reorganization [3] [8].
Table 1: Selectivity Profile of JTE-013
Target Receptor | IC₅₀ (nM) | Inhibition at 10 µM | Primary Signaling Pathways Affected |
---|---|---|---|
S1PR2 | 17.6 | >95% | Gi, Gq, G12/13 |
S1PR4 | Not reported | Significant | Gi, G12/13 |
S1PR1 | >10,000 | 4.2% | Gi |
S1PR3 | >10,000 | Negligible | Gi, Gq |
Despite its selectivity for S1PR2/4, JTE-013 exhibits no significant agonist or antagonist activity toward S1PR1, S1PR3, or S1PR5. However, functional assays reveal that high concentrations (>1 µM) may indirectly influence S1PR1 signaling by altering S1P availability. This contrasts with allosteric S1PR2 agonists like CYM-5520, which bind independently of the orthosteric S1P site and avoid competitive displacement [2] [8]. No cross-reactivity with non-S1P GPCRs (e.g., adrenergic or cholinergic receptors) has been documented, reinforcing its specificity [1] [4].
Beyond receptor antagonism, JTE-013 directly disrupts sphingolipid homeostasis. Lipidomic analyses in acute myeloid leukemia (AML) cells show that JTE-013 (at 1–10 µM) increases cellular ceramides by 2.5-fold and dihydroceramides by 3.1-fold within 24 hours. This shift opposes the pro-survival sphingolipid rheostat, where ceramides promote apoptosis and S1P supports proliferation [1] [6]. Accumulation of dihydroceramides is particularly notable, as these lipids induce endoplasmic reticulum stress and cytotoxic autophagy, contributing to the compound’s anti-tumor effects [6] [10].
Table 2: Impact of JTE-013 on Sphingolipid Species
Sphingolipid Species | Fold Change (vs. Control) | Biological Consequence |
---|---|---|
Ceramides (Cer) | ↑2.5 | Pro-apoptotic signaling |
Dihydroceramides (dhCer) | ↑3.1 | ER stress, autophagy |
Sphingosine (Sph) | ↑1.8 | Precursor for Cer synthesis |
Dihydrosphingosine (dhSph) | ↑2.0 | Substrate for dhCer generation |
JTE-013 inhibits key enzymes in sphingolipid metabolism:
These off-target effects complicate the interpretation of S1PR2/4-specific studies, as JTE-013’s anti-cancer activity in AML and hepatocellular carcinoma models may arise from disrupted sphingolipid metabolism rather than receptor antagonism alone [1] [5].
Table 3: Enzyme Inhibition Profile of JTE-013
Enzyme Target | IC₅₀ (µM) | Functional Outcome |
---|---|---|
Dihydroceramide Desaturase 1 | ~5.0 | ↑ Dihydroceramides, ER stress |
Sphingosine Kinase 1 | ~3.0 | ↓ S1P, ↑ Ceramide-induced apoptosis |
Sphingosine Kinase 2 | ~7.0 | ↓ Nuclear S1P, cell cycle arrest |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7